

"Saframycin H" chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Saframycin H**

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An In-depth Technical Guide to the Core Chemical Structure and Stereochemistry of **Saframycin H**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure and stereochemistry of **Saframycin H**, a member of the complex tetrahydroisoquinoline family of antibiotics. Due to the limited availability of specific data for **Saframycin H**, this document leverages information from closely related and well-studied saframycins, such as Saframycin A, to provide a comprehensive understanding of its core structural features and biological context.

Chemical Structure

Saframycin H belongs to the bis-tetrahydroisoquinoline (THIQ) alkaloid family, which is characterized by a complex pentacyclic core skeleton.^[1] The saframycin family of antibiotics is produced by the bacterium *Streptomyces lavendulae*. The core structure is biosynthesized from two molecules of a tyrosine derivative.^[1]

The molecular formula of **Saframycin H** is C₃₂H₃₆N₄O₉, and its molecular weight is 620.65 g/mol.^[2]

Key Structural Features:

- Pentacyclic Core: A rigid, fused five-ring system forms the backbone of the molecule.

- Two Tetrahydroisoquinoline (THIQ) Units: These nitrogen-containing heterocyclic moieties are crucial for the molecule's biological activity.
- Quinone/Hydroquinone Moieties: The presence of quinone or hydroquinone systems in the aromatic rings is a characteristic feature of saframycins and contributes to their reactivity.
- Side Chain: A variable side chain is attached to the core, which differentiates the various members of the saframycin family.

Below is the 2D chemical structure of **Saframycin H**.

Saframycin H chemical structure

Canonical SMILES: CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C(C(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC[2]

IUPAC Name: N-[(1R,2S,10R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.0_{2,11.0}4,9.0_{15,20}]henicos-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-hydroxy-2-methyl-4-oxopentanamide[2]

Stereochemistry

The complex three-dimensional arrangement of atoms in **Saframycin H** is critical to its biological function. The pentacyclic core contains multiple chiral centers, leading to a specific stereochemistry that is conserved across the saframycin family.

While the absolute configuration of each stereocenter in **Saframycin H** has not been explicitly detailed in the literature, the relative stereochemistry of the core is well-established through studies on related compounds like Saframycin A and C.[3][4] The determination of the absolute configuration of such complex molecules is typically achieved through techniques like X-ray crystallography or advanced NMR spectroscopy in combination with chiral derivatizing agents. [5]

Based on the IUPAC name, the absolute stereochemistry of the core chiral centers in **Saframycin H** is proposed as: 1R, 2S, 10R, 13S.

Quantitative Data

Detailed spectroscopic data specifically for **Saframycin H** is not readily available in the public domain. The structures of saframycins F, G, and H were initially determined by comparing their spectroscopic data with those of the well-characterized saframycins C and D.^[3] For reference, tables of typical ¹H and ¹³C NMR chemical shifts for related molecular fragments are provided below.

Table 1: General ¹H NMR Chemical Shift Ranges for Key Functional Groups

Functional Group	Chemical Shift (ppm)
Aliphatic C-H	0.9 - 2.5
C-H adjacent to N	2.5 - 4.5
C-H adjacent to O (e.g., OCH ₃)	3.3 - 4.0
Aromatic C-H	6.5 - 8.5
Amide N-H	5.0 - 8.5
Hydroxyl O-H	Variable

Note: These are general ranges and the exact chemical shifts for **Saframycin H** will be influenced by the specific electronic and steric environment of each proton.

Table 2: General ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Functional Group	Chemical Shift (ppm)
Aliphatic C	10 - 50
C adjacent to N	40 - 60
C adjacent to O (e.g., OCH ₃)	50 - 80
Aromatic/Quinone C	110 - 160
Carbonyl C (Amide/Ketone)	160 - 210
Nitrile C	115 - 125

Note: These are general ranges and the exact chemical shifts for **Saframycin H** will be influenced by the specific electronic and steric environment of each carbon atom.

Experimental Protocols

Isolation and Purification of Saframycins

The following is a generalized protocol for the isolation and purification of saframycins from *Streptomyces lavendulae*, based on established methods for this class of compounds.^{[6][7]}

1. Fermentation:

- Inoculate a suitable production medium with a culture of *Streptomyces lavendulae*.
- Incubate the culture under optimal conditions (e.g., specific temperature, pH, and aeration) to promote the production of saframycins.

2. Extraction:

- Separate the mycelium from the culture broth by filtration or centrifugation.
- Adjust the pH of the filtrate to alkaline (e.g., pH 8-9) with a base such as sodium hydroxide.
- Extract the saframycin complex from the aqueous filtrate using an organic solvent (e.g., ethyl acetate or chloroform).
- Concentrate the organic extract under reduced pressure.

3. Preliminary Purification:

- Dissolve the crude extract in a small volume of a suitable solvent.
- Perform a liquid-liquid extraction against an acidic aqueous solution (e.g., 1 N HCl) to separate basic compounds, including saframycins.
- Adjust the pH of the aqueous layer back to alkaline and re-extract the saframycins into an organic solvent.
- Concentrate the organic phase to obtain a partially purified extract.

4. Chromatographic Separation:

- Subject the partially purified extract to column chromatography on a silica gel stationary phase.
- Elute the column with a gradient of solvents (e.g., mixtures of benzene, ethyl acetate, and chloroform) to separate the different saframycin analogues.
- Collect fractions and monitor the separation using techniques like thin-layer chromatography (TLC).

5. Final Purification:

- Pool the fractions containing the desired saframycin (e.g., **Saframycin H**).
- Perform further purification using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of antitumor activity for the saframycin family is believed to be the alkylation of DNA.^[1] The α -aminonitrile functional group at the C-21 position is a key feature for this activity. Under physiological conditions, this group can be converted to a reactive iminium ion, which then covalently binds to DNA, leading to inhibition of DNA replication and transcription, and ultimately cell death.^[2]

While the specific signaling pathways affected by **Saframycin H** have not been elucidated, studies on the closely related Saframycin A provide insights into its cellular effects.

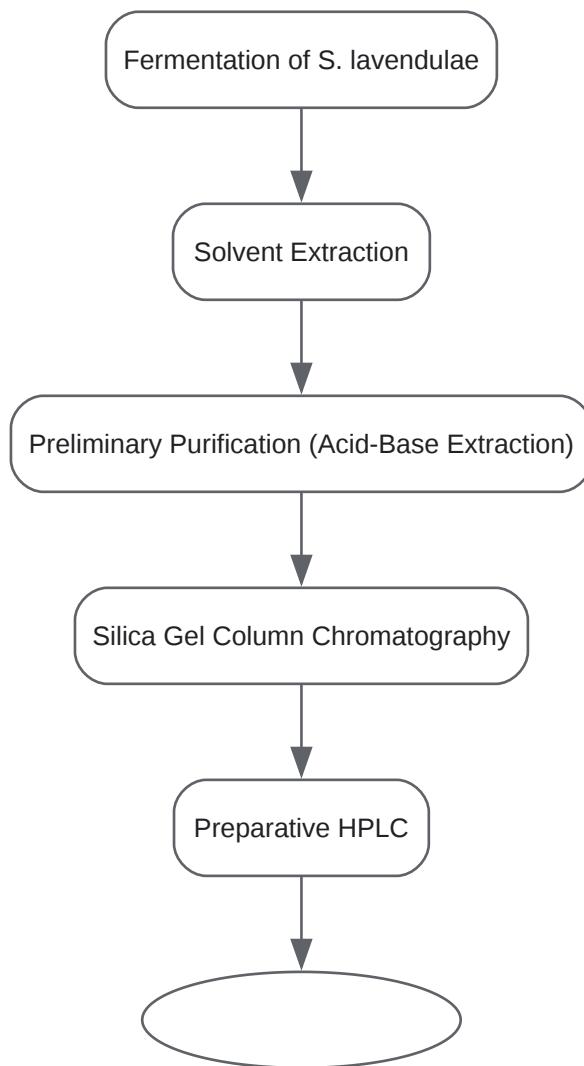
Transcription profiling of yeast cells treated with Saframycin A revealed altered expression of genes involved in several key pathways:^[1]

- Glycolysis: Upregulation of genes involved in the breakdown of glucose.
- Oxidative Stress Response: Upregulation of genes that protect the cell from oxidative damage.
- Protein Degradation: Upregulation of genes involved in the ubiquitin-proteasome pathway.

- Histone Synthesis: Repression of genes encoding histone proteins, which are essential for DNA packaging.
- Biosynthetic Enzymes: Repression of genes involved in various biosynthetic pathways.

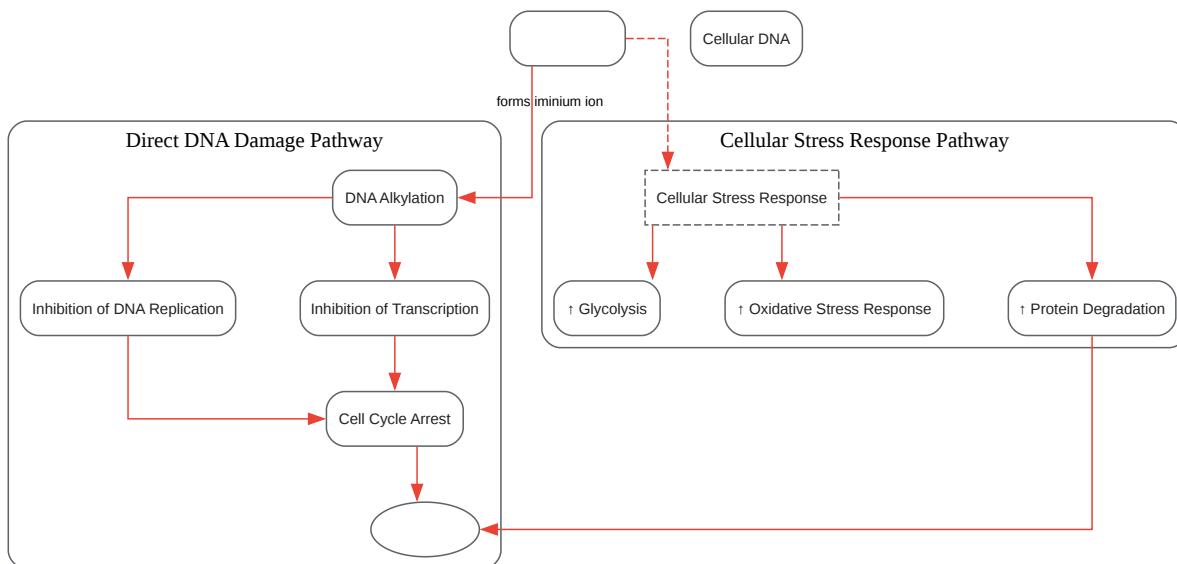
These findings suggest that in addition to direct DNA damage, saframycins may exert their cytotoxic effects by inducing a complex cellular stress response.

Diagrams



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Caption: Experimental workflow for the isolation and purification of **Saframycin H**.



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Caption: Proposed mechanism of action and affected signaling pathways of **Saframycin H.**

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- To cite this document: BenchChem. ["Saframycin H" chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232083#saframycin-h-chemical-structure-and-stereochemistry]

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